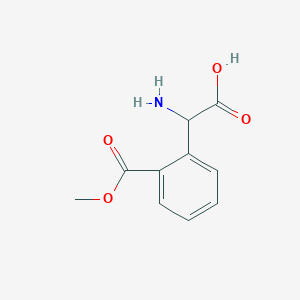

DL-2-methoxycarbonylphenylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-methoxycarbonylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)7-5-3-2-4-6(7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGRCAVADLYLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantiomeric Resolution Techniques for Dl 2 Methoxycarbonylphenylglycine

Diastereomeric Salt Formation and Crystallization-Based Resolution

One of the most established and widely used methods for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.org This technique leverages the different physicochemical properties of diastereomers, which, unlike enantiomers, have distinct solubilities, melting points, and spectroscopic characteristics. The process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization. wikipedia.org

Selection and Design of Chiral Resolving Agents

The success of diastereomeric salt resolution hinges on the appropriate selection of a chiral resolving agent. researchgate.net These agents are themselves enantiomerically pure compounds that react with the racemate to form diastereomers. wikipedia.org For a carboxylic acid like DL-2-methoxycarbonylphenylglycine, chiral bases are typically employed as resolving agents. wikipedia.org

Common classes of chiral resolving agents include:

Naturally occurring alkaloids (e.g., brucine, strychnine)

Chiral amines (e.g., 1-phenylethylamine) wikipedia.org

Amino acid derivatives

The design and selection process often involves screening a variety of resolving agents to identify one that forms a stable, easily crystallizable salt with one enantiomer while the other diastereomeric salt remains in the mother liquor. wikipedia.org The efficiency of a resolving agent can be influenced by factors such as its structural rigidity, the presence of functional groups capable of strong intermolecular interactions (e.g., hydrogen bonding), and its commercial availability and cost. pharmtech.com

For this compound, a hypothetical screening of chiral resolving agents might yield results similar to the following table, which illustrates the kind of data collected during such a process.

Table 1: Hypothetical Screening of Chiral Resolving Agents for this compound

| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|

| (R)-1-Phenylethylamine | Methanol (B129727) | 45 | 85 |

| (S)-1-(1-Naphthyl)ethylamine | Ethanol | 52 | 92 |

| Cinchonidine | Acetone | 38 | 78 |

| Quinine | Ethyl Acetate | 48 | 90 |

Note: This table is illustrative and does not represent actual experimental data.

Optimization of Crystallization Parameters for Diastereomer Separation

Once a suitable chiral resolving agent is identified, the next critical step is the optimization of crystallization parameters to maximize the yield and diastereomeric purity of the desired salt. Key parameters that are manipulated include:

Solvent: The choice of solvent is crucial as it affects the solubility of the diastereomeric salts. A good solvent system will exhibit a significant difference in solubility between the two diastereomers at a given temperature.

Temperature: Cooling profiles during crystallization can influence the crystal growth rate and morphology, thereby affecting the purity of the product.

Supersaturation: The level of supersaturation must be carefully controlled to promote the crystallization of the less soluble diastereomer while keeping the more soluble one in solution.

Stirring: Agitation affects the mass transfer and can influence the crystal size distribution.

The process of forming the crystalline diastereomeric salt is thought to involve the self-organization of the enantiomers and the resolving agent into supramolecular structures, such as double helices, which then crystallize from the supersaturated solution. mdpi.com

Chromatographic Chiral Separation Methodologies

Chromatographic techniques offer a powerful alternative to classical resolution methods and are widely used for both analytical and preparative-scale separations of enantiomers. nih.govnih.gov

Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. hplc.euresearchgate.net This differential interaction leads to different retention times, allowing for their separation.

For the separation of amino acid derivatives like this compound, several types of CSPs are particularly effective:

Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes through hydrogen bonding, π-π interactions, and dipole-dipole interactions. hplc.eu

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs, capable of separating a broad range of chiral compounds. nih.gov

Macrocyclic glycopeptide CSPs: These are known for their broad enantioselectivity, particularly for amino acids and peptides. researchgate.net

Cyclodextrin-based CSPs: These create a chiral cavity into which one enantiomer can fit better than the other, leading to separation. nih.govgcms.cz

The choice of CSP and the chromatographic conditions (e.g., mobile phase composition) are critical for achieving good resolution. nih.gov

Table 2: Hypothetical HPLC Separation of this compound on Different CSPs

| Chiral Stationary Phase | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

|---|---|---|---|---|

| Chiralpak AD-H | n-Hexane/Isopropanol (90:10) | 8.2 | 9.5 | 1.8 |

| Whelk-O 1 | n-Hexane/Ethanol (85:15) | 10.1 | 11.8 | 2.1 |

| Cyclobond I 2000 | Acetonitrile (B52724)/Water (70:30) | 6.5 | 7.3 | 1.5 |

Note: This table is illustrative and does not represent actual experimental data.

Chiral Additives in Mobile Phases (e.g., Glycopeptide Selectors)

An alternative to using a CSP is to add a chiral selector to the mobile phase. nih.gov In this approach, the separation occurs on a conventional achiral stationary phase. The chiral additive forms transient diastereomeric complexes with the enantiomers in the mobile phase. springernature.com These complexes have different affinities for the stationary phase, resulting in their separation. researchgate.net

Common chiral mobile phase additives include:

Cyclodextrins and their derivatives nih.gov

Macrocyclic antibiotics like vancomycin (B549263) nih.gov

Chiral ligand-exchange reagents, often used for the separation of amino acids.

This method offers flexibility as the concentration and type of chiral additive can be easily varied to optimize the separation. researchgate.net

Method Development for Enhanced Enantiomeric Resolution and Selectivity

Developing a robust and efficient chiral separation method requires a systematic approach to optimize various parameters. researchgate.netnih.gov For HPLC methods, this includes:

Mobile Phase Composition: The ratio of organic modifier to aqueous or non-polar solvent, as well as the type of organic modifier (e.g., ethanol, isopropanol, acetonitrile), can significantly impact retention and selectivity. researchgate.net

Additives: For acidic or basic analytes, the addition of small amounts of acids (e.g., trifluoroacetic acid, formic acid) or bases (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. chiraltech.com

Temperature: Column temperature affects the thermodynamics of the chiral recognition process and can be adjusted to improve separation. researchgate.net

Flow Rate: Optimizing the flow rate can enhance column efficiency and, consequently, resolution.

A design of experiments (DoE) approach can be systematically employed to investigate the effects of these parameters and their interactions to identify the optimal conditions for the separation of this compound enantiomers. researchgate.net

Kinetic Resolution Approaches

Kinetic resolution is a cornerstone method for separating racemic compounds. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the selective transformation of one enantiomer while the other remains largely unreacted. This difference in reactivity allows for the separation of the transformed and untransformed enantiomers.

Enzyme-Catalyzed Kinetic Resolution

The use of enzymes as biocatalysts for kinetic resolution offers exceptional levels of stereoselectivity under mild reaction conditions. Hydrolases, particularly lipases and acylases, are widely employed for the resolution of amino esters like 2-methoxycarbonylphenylglycine due to their reliability and high enantiomeric discrimination. organic-chemistry.org

Penicillin G acylase (PGA), for instance, is a well-studied enzyme used for the production of chiral compounds. organic-chemistry.org It demonstrates high regio-, chemo-, and stereoselectivity. organic-chemistry.org In the context of phenylglycine derivatives, PGA can selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other intact. rsc.org Studies on L-phenylglycine have shown it to be an effective nucleophile in PGA-catalyzed acyl group transfers, with yields for N-phenylacetyl derivatives often exceeding 50%. rsc.org

Lipases are another class of enzymes pivotal to the kinetic resolution of phenylglycine esters. Research on the lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester using ammonium (B1175870) carbamate (B1207046) has shown profound effects of reaction conditions on enzyme activity and enantioselectivity. spectroscopyonline.com Optimal conditions, including solvent choice (t-butanol), water activity, and temperature (30-40°C), lead to high reaction rates and selectivity, making it a promising method for producing optically pure (R)-phenylglycine and its derivatives. spectroscopyonline.com

| Enzyme/System | Substrate Analog | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Immobilized Penicillin Amidohydrolase | β-Amino Ester | Phenylacetylation | Yields of (S)-amino acid ester around 90% with enantiomeric excess (ee) of ≥95%. | mdpi.com |

| Lipase (B570770) (from Candida antarctica, Novozym 435) | Phenylglycine Methyl Ester | Ammonolysis | High enantioselectivity (E=16 at 40°C, E=52 at -20°C). Optimal in t-butanol at 30-40°C. | spectroscopyonline.comresearchgate.net |

| Penicillin G Acylase (PGA) | L-Phenylglycine | Acyl Group Transfer | L-phenylglycine is a highly effective nucleophile; yields of N-phenylacetyl derivatives can be over 50%. | rsc.org |

Chemocatalytic Kinetic Resolution

While enzymatic resolution is highly selective, it is fundamentally limited to a maximum theoretical yield of 50% for a single enantiomer. To overcome this limitation, chemocatalytic methods, particularly when combined with enzymes in a process known as dynamic kinetic resolution (DKR), are employed. rsc.orgmdpi.com

DKR integrates an efficient enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. mdpi.com This racemization is typically achieved using a metal catalyst. Ruthenium complexes have proven to be particularly effective for the racemization of a wide range of alcohols and amines under conditions compatible with enzymatic catalysis. organic-chemistry.orgrsc.orgrsc.orgacs.orgacademie-sciences.fr For a substrate like this compound, the process would involve the lipase-catalyzed acylation of one enantiomer, while a ruthenium catalyst simultaneously converts the unreacted enantiomer back into the racemate. organic-chemistry.orgmdpi.com This continuous racemization of the substrate pool allows the enzymatic reaction to eventually convert the entire racemic mixture into a single, optically pure enantiomer of the product, achieving theoretical yields approaching 100%. mdpi.comnih.gov

The compatibility of the two catalysts is the primary challenge. The metal complex must efficiently racemize the substrate without denaturing the enzyme or reacting with other components in the mixture. acs.org Research has identified robust systems, such as the use of Shvo's catalyst or other ruthenium complexes, that work in concert with lipases like Candida antarctica lipase B (CALB). organic-chemistry.org

| Catalyst System | Substrate Type | Process | Key Findings | Reference |

|---|---|---|---|---|

| Lipase PS-IM + Ruthenium Catalyst | 3-Hydroxy-pyrrolidine | Dynamic Kinetic Resolution (DKR) | Achieved 87% yield and 95% ee for the N-Cbz protected product. | rsc.org |

| Candida antarctica Lipase B (CALB) + Shvo's Catalyst (Ruthenium) | Primary Amines | Dynamic Kinetic Resolution (DKR) | Transforms various racemic amines into a single enantiomer of the amide in high yield and high ee. | organic-chemistry.org |

| Lipase (from Pseudomonas stutzeri) + [Ru(p-cymene)Cl₂]₂/DPPB | Aromatic α-Hydroxy Ketones | Dynamic Kinetic Resolution (DKR) | Quantitative yields and very high enantioselectivity at room temperature. | acs.org |

| Heterogeneous Ru(III) on Zeolite + Lipase | Aliphatic Amines | Dynamic Kinetic Resolution (DKR) | Good selectivity (97%) and enantiomeric excess (96%) with yields exceeding the 50% kinetic resolution limit. | rsc.org |

Emerging Chiral Resolution Strategies

The quest for more efficient and scalable enantiomeric separation methods continues to drive innovation. Beyond established kinetic resolutions, several emerging strategies hold promise for the future of chiral separations, including for complex amino acid derivatives.

Advanced chromatographic and electrophoretic techniques are constantly evolving. mdpi.com The development of new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) allows for improved direct separation of enantiomers. mdpi.com Likewise, techniques like Capillary Electrophoresis (CE) and microfluidics offer high separation efficiency and rapid analysis times with minimal sample consumption. nih.gov Recent breakthroughs using Surface-Enhanced Raman Scattering (SERS) combined with asymmetric nanostructures have also shown potential for the highly sensitive differentiation of amino acid enantiomers like valine and phenylalanine. spectroscopyonline.com

On the more distant horizon, quantum-based chiral resolution represents a paradigm shift in thinking about enantiomeric separation. These strategies are largely theoretical at present but are rooted in fundamental quantum phenomena. One such phenomenon is the Chiral-Induced Spin Selectivity (CISS) effect. nih.gov The CISS effect describes how the transport of electrons through a chiral molecule is spin-dependent, meaning one spin orientation is preferred over the other depending on the molecule's handedness. nih.gov In principle, this intrinsic link between chirality and electron spin could be harnessed to create novel separation techniques. Future technologies might leverage chiral nanostructures or electromagnetic fields to exploit these quantum properties, enabling separation without the need for traditional resolving agents. nih.govresearchgate.net

Reaction Mechanisms and Derivatization Chemistry of 2 Methoxycarbonylphenylglycine

Reactivity of the α-Amino Acid Moiety

The α-amino acid portion of DL-2-methoxycarbonylphenylglycine is a primary site for chemical modification, allowing for the introduction of a wide array of substituents through N-acylation and N-alkylation reactions.

N-Acylation: The amino group readily undergoes acylation reactions with various acylating agents such as acid chlorides and anhydrides. For instance, reaction with phthalic anhydride (B1165640) under solvent-less conditions can yield the corresponding phthalimide (B116566) derivative. This transformation is often followed by esterification to afford the methyl ester of the N-phthaloyl-2-methoxycarbonylphenylglycine. nih.gov This method provides a robust route to N-protected derivatives, which are valuable intermediates in peptide synthesis and other organic transformations.

N-Alkylation: The nitrogen atom can also be functionalized through alkylation reactions. While specific examples for this compound are not extensively documented in readily available literature, analogous reactions on similar amino acid structures are well-established. For instance, N-monoalkylation of α-amino acids can be achieved under hydrogenation conditions using 20% Pd(OH)₂/C in the presence of an appropriate ketone or aldehyde. scribd.com This suggests a potential pathway for the synthesis of N-alkyl derivatives of this compound.

Transformations Involving the Carboxyl Ester Functional Group

The methyl ester of this compound can be transformed into other functional groups, primarily through hydrolysis and amidation reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. High-temperature water (250–300 °C) has been shown to effectively hydrolyze sterically hindered methyl benzoates, suggesting a green, solvent-free approach for the hydrolysis of this compound. psu.edu More conventionally, saponification using an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification, can quantitatively yield the dicarboxylic acid derivative. chemspider.comquora.com For example, a related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, was hydrolyzed in high yield by refluxing with sodium hydroxide in a water/methanol (B129727) mixture. chemspider.com

Amidation: The direct amidation of the methyl ester with amines offers a route to amide derivatives. While direct amidation of esters is often challenging, catalytic methods have been developed. For example, niobium pentoxide (Nb₂O₅) has been reported as an efficient heterogeneous catalyst for the amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.netpageplace.de This methodology could potentially be applied to this compound to synthesize a range of N-substituted amides. A classic approach involves the reaction of a carboxylic acid with an amine, such as methylamine, to form an amide, a reaction known as amidization. youtube.com

Chemical Modifications on the Aromatic Ring System

The benzene (B151609) ring of this compound is amenable to various modifications, including cyclization, aromatic substitution, and cross-coupling reactions, enabling the construction of fused heterocyclic systems and biaryl structures.

Cyclization Reactions (e.g., Formation of Sydno[3,4-a]indolones)

While specific literature on the direct cyclization of this compound to form sydno[3,4-a]indolones is scarce, related cyclization reactions of anthranilic acid derivatives are well-documented and provide a conceptual framework. For instance, the synthesis of 3-functionalized 4-quinolones can be achieved from readily available anthranilic acids. nih.gov Furthermore, the synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives has been reported starting from anthranilic acid hydrazide. researchgate.net These examples of intramolecular cyclization on related scaffolds suggest the potential for this compound to undergo similar transformations to yield novel heterocyclic structures.

Aromatic Substitution and Cross-Coupling Reactions

The aromatic ring can be further functionalized through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Aromatic Substitution: The nitration of methyl benzoate, a structurally similar compound, proceeds via electrophilic substitution to predominantly yield the meta-substituted product, methyl 3-nitrobenzoate. wikipedia.org This regioselectivity is governed by the electron-withdrawing nature of the ester group. Similarly, halogenation of related aminobenzoic acid derivatives has been reported. For example, 2-amino-3-methylbenzoic acid can be chlorinated at the 5-position using dichlorohydantoin and a catalytic amount of benzoyl peroxide. core.ac.uk

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction of halogenated aminopyrazoles with a range of boronic acids or esters has been efficiently developed, indicating that halogenated derivatives of this compound could be valuable substrates for such transformations. nih.gov The Heck reaction, which couples an unsaturated halide with an alkene, is another viable strategy for the derivatization of the aromatic ring, should a halogenated precursor of this compound be prepared. wikipedia.orgorganic-chemistry.org

Synthesis of Conjugates and Pro-moieties (e.g., peptide conjugates for targeted delivery)

The bifunctional nature of this compound makes it an attractive building block for the synthesis of conjugates and pro-moieties, particularly in the context of drug delivery.

Research Applications in Stereoselective Organic Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their stereochemical information to the final product. Non-proteinogenic α-amino acids, such as derivatives of phenylglycine, are valuable chiral synthons for creating complex molecular architectures. The enantiomeric forms of these amino acids can serve as versatile starting materials for the synthesis of a wide range of biologically active compounds. acs.org

The general strategy involves using the inherent chirality of the amino acid to introduce new stereocenters in a controlled manner. For instance, chiral amino alcohols derived from amino acids are privileged scaffolds in drug discovery. nih.gov The synthesis of these building blocks often begins with readily available chiral amino acids. Subsequent functional group manipulations, such as reduction of the carboxylic acid to an alcohol, allow for the creation of diverse chiral synthons. nih.gov

While direct examples of the use of 2-methoxycarbonylphenylglycine as a chiral building block are not extensively documented in publicly available research, the principles of its application can be inferred from the use of similar N-aryl amino acid derivatives. The presence of the methoxycarbonylphenyl group offers specific steric and electronic properties that can influence the stereochemical outcome of reactions at or adjacent to the chiral center. The ester and the aromatic ring can be further functionalized, making it a potentially versatile scaffold for the construction of complex target molecules. The modular nature of modern synthetic strategies allows for the custom design of building blocks like 2-methoxycarbonylphenylglycine derivatives to construct a wide array of function-inspired materials.

Role in Asymmetric Transformations

Asymmetric transformations are chemical reactions that selectively produce one enantiomer or diastereomer of a chiral product. Derivatives of 2-methoxycarbonylphenylglycine can play a significant role in such transformations, either by influencing the stereochemical course of a reaction as a chiral auxiliary or by serving as a precursor to a chiral ligand for catalysis.

Diastereoselective Reactions Mediated by 2-Methoxycarbonylphenylglycine Derivatives

Diastereoselective reactions are a key strategy in asymmetric synthesis, where a chiral center in a molecule influences the creation of a new stereocenter, leading to the preferential formation of one diastereomer. Chiral auxiliaries are often employed to achieve this control. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.govacs.org

N-acyl-2-oxazolidinones, for example, are a well-known class of chiral auxiliaries that have been successfully applied in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions. scispace.com Similarly, derivatives of phenylglycine have been used as chiral auxiliaries. For instance, (R)-2-phenylglycine methyl ester has been employed to control the stereochemistry in the synthesis of β-lactams. scispace.com In these reactions, the chiral auxiliary creates a biased steric environment, forcing the incoming reagent to approach from a specific face of the molecule, thus leading to a high degree of diastereoselectivity.

While specific studies detailing the use of 2-methoxycarbonylphenylglycine as a chiral auxiliary are not prevalent, its structural similarity to other N-aryl glycine (B1666218) derivatives suggests its potential in this area. The methoxycarbonylphenyl group would act as the stereocontrolling element, and its successful application would depend on its ability to effectively bias the approach of reagents. The outcomes of such reactions are often rationalized by the formation of rigid, chelated transition states.

A summary of common diastereoselective reactions where such chiral auxiliaries are employed is presented below:

| Reaction Type | Description | Key Feature of Auxiliary |

| Asymmetric Alkylation | Formation of a C-C bond by the reaction of an enolate with an alkyl halide. | The auxiliary shields one face of the enolate, directing the alkylating agent to the opposite face. |

| Asymmetric Aldol Reaction | Reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound. | The auxiliary controls the geometry of the enolate and the facial selectivity of the carbonyl approach. |

| Asymmetric Diels-Alder Reaction | A [4+2] cycloaddition reaction to form a six-membered ring. | The auxiliary is attached to the dienophile, influencing the endo/exo selectivity and the facial selectivity of the diene's approach. |

Enantioselective Catalysis Employing Derived Ligands

In enantioselective catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The chirality of the catalyst, which is often a metal complex with a chiral ligand, is responsible for the stereochemical control. Amino acids and their derivatives are excellent sources for the synthesis of chiral ligands. mdpi.com

Ligands derived from chiral N-aryl-α-amino acids can coordinate with transition metals to form catalysts for a variety of asymmetric reactions, including hydrogenations, cross-coupling reactions, and aminations. mdpi.comnih.gov The steric and electronic properties of the ligand, which are dictated by the structure of the parent amino acid, are crucial for achieving high enantioselectivity. The N-aryl group, in this case, the methoxycarbonylphenyl group, would play a key role in creating a well-defined chiral pocket around the metal center.

Although there is a lack of specific reports on ligands derived directly from 2-methoxycarbonylphenylglycine, the general principles of ligand design suggest its potential utility. The development of new ligands is a continuous effort in the field of asymmetric catalysis, and N-aryl amino acids provide a versatile platform for creating novel ligand architectures. mdpi.com

Contributions to Natural Product and Bioactive Compound Synthesis Methodologies

The synthesis of natural products and other bioactive compounds is a major driving force for the development of new synthetic methodologies. Chiral building blocks and asymmetric transformations are indispensable in this context, as the biological activity of these molecules is often dependent on their absolute stereochemistry.

The application of chiral amino acid derivatives in the synthesis of bioactive compounds is extensive. They can be found in the structures of numerous pharmaceuticals and are often used as key intermediates in their synthesis. For example, unnatural α-amino acids are of increasing interest in medicinal chemistry and protein design. nih.gov

While direct total syntheses of natural products employing 2-methoxycarbonylphenylglycine as a key component are not readily found in the literature, the methodologies in which it could potentially be applied are well-established. Asymmetric multicomponent reactions, for instance, offer an efficient way to construct complex molecules with multiple stereocenters in a single step, and chiral amino acid derivatives can be valuable components in such reactions. nih.gov The development of novel synthetic routes to bioactive compounds often relies on the availability of a diverse toolbox of chiral building blocks, and derivatives of 2-methoxycarbonylphenylglycine could contribute to this diversity.

Computational and Theoretical Investigations of 2 Methoxycarbonylphenylglycine Systems

Quantum Chemical Calculations (e.g., Electronic Descriptors, Protonation Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecular systems. nih.govnih.gov These methods can determine a variety of electronic descriptors that help in understanding the molecule's intrinsic properties.

Electronic Descriptors: Key electronic descriptors for 2-methoxycarbonylphenylglycine include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Other important descriptors include the electrostatic surface potential (ESP), which identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov For 2-methoxycarbonylphenylglycine, the carboxyl and amino groups are expected to be the primary sites of interaction.

Protonation Studies: Theoretical calculations can predict the most likely sites of protonation by analyzing the molecule's proton affinity and the stability of the resulting conjugate acid. In 2-methoxycarbonylphenylglycine, the primary amine group is the most basic site and therefore the most favorable for protonation under physiological conditions. The carbonyl oxygen of the ester group also presents a potential protonation site, although it is significantly less basic than the amine.

Table 1: Calculated Electronic Descriptors for 2-Methoxycarbonylphenylglycine (Illustrative) Calculations performed at the B3LYP/6-31G level of theory.*

| Descriptor | Value | Significance |

| HOMO Energy | -8.54 eV | Electron-donating capability |

| LUMO Energy | 0.43 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 8.97 eV | Chemical reactivity and stability researchgate.net |

| Dipole Moment | 2.5 D | Molecular polarity |

| Proton Affinity (Amine) | 220 kcal/mol | Primary site of protonation |

Molecular Docking and Dynamics Simulations (e.g., Chiral Recognition Mechanisms, Ligand-Receptor Interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 2-methoxycarbonylphenylglycine, interacts with a receptor binding site. nih.govresearchgate.netfrontiersin.org These methods are fundamental in drug discovery and for understanding the mechanisms of chiral recognition. nih.gov

Chiral Recognition Mechanisms: The separation of enantiomers is often based on the formation of diastereomeric complexes with a chiral selector. Molecular modeling can simulate the interaction between the R- and S-enantiomers of 2-methoxycarbonylphenylglycine and a chiral stationary phase or a chiral host molecule. The stability of these diastereomeric complexes is governed by a combination of interactions, including hydrogen bonding, electrostatic interactions, and steric hindrance. mdpi.com A widely accepted model for chiral recognition requires a minimum of three points of interaction between the chiral selector and the analyte. mdpi.com For 2-methoxycarbonylphenylglycine, these interaction points would likely involve the amino group, the carboxylic acid group, and the phenyl ring.

Ligand-Receptor Interactions: If considered as a ligand for a biological receptor, the binding mode of 2-methoxycarbonylphenylglycine can be predicted using molecular docking. researchgate.net The phenylglycine scaffold is a component of many bioactive molecules. Docking studies would typically place the molecule within the receptor's active site and score the different poses based on binding affinity. nih.gov The interactions could involve hydrogen bonds from the amine and carbonyl groups, and pi-pi stacking from the phenyl ring. biorxiv.orgresearchgate.net Subsequent MD simulations can then be used to assess the stability of the predicted ligand-receptor complex over time. researchgate.net

Table 2: Illustrative Docking Results for Enantiomers of 2-Methoxycarbonylphenylglycine with a Hypothetical Chiral Selector

| Enantiomer | Binding Energy (kcal/mol) | Key Interactions |

| (R)-enantiomer | -7.5 | H-bond (amine), H-bond (carbonyl), Pi-pi stacking |

| (S)-enantiomer | -6.2 | H-bond (amine), Steric clash (ester group) |

Quantitative Structure-Activity Relationship (QSAR) Studies (on related scaffolds)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR studies on 2-methoxycarbonylphenylglycine are not prevalent, studies on related scaffolds containing phenylglycine or amino acid derivatives are informative. nih.gov

QSAR models are built by correlating molecular descriptors (e.g., physicochemical, electronic, and topological) with a measured biological endpoint. nih.gov For a series of compounds based on the 2-methoxycarbonylphenylglycine scaffold, a QSAR model could be developed to predict their binding affinity to a particular receptor or their efficacy in a specific assay. Such models are valuable for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. nih.gov The descriptors used in such a model might include LogP (lipophilicity), molecular weight, molar refractivity, and the quantum chemical descriptors mentioned previously.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org The conformation of 2-methoxycarbonylphenylglycine is critical to its chemical reactivity and biological activity.

The molecule possesses several rotatable bonds, including the C-C bond between the chiral center and the phenyl ring, and the C-C bond between the chiral center and the carboxyl group. Rotation around these bonds gives rise to various conformers with different energies. chemistrysteps.com The relative stability of these conformers is determined by a balance of steric and electronic effects. organicchemistrytutor.comutdallas.edu For instance, steric hindrance between the bulky phenyl and methoxycarbonyl groups will disfavor certain conformations. lumenlearning.com

Newman projections are a useful tool for visualizing the different staggered and eclipsed conformations around the key single bonds. libretexts.orgchemistrysteps.com Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to predict the most stable three-dimensional structure of the molecule. Understanding the preferred conformation is essential for predicting its interaction with other molecules, including chiral selectors and biological receptors. The relative stereochemistry of substituents can significantly influence conformational preferences through effects like the gauche effect, although this is more pronounced with highly electronegative atoms like fluorine. beilstein-journals.org

Advanced Analytical Methodologies for Research Scale Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods provide fundamental information regarding the molecular structure and functional groups present in DL-2-methoxycarbonylphenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the amine protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent phenyl and methoxycarbonyl groups. For the related compound DL-phenylglycine in water, the aromatic protons appear around δ 7.44-7.48 ppm, and the α-proton is observed at approximately δ 4.28 ppm. nih.govhmdb.ca In the case of the methyl ester, the methyl protons of the ester group would typically appear as a singlet around 3.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For DL-phenylalanine methyl ester, a closely related analog, the carbonyl carbon of the ester appears around 170.3 ppm, the aromatic carbons resonate in the range of 128.6-135.3 ppm, the α-carbon at 55.2 ppm, and the methyl carbon of the ester at 53.5 ppm. researchgate.net Similar shifts would be anticipated for this compound.

A representative, though not identical, ¹³C NMR spectral data for N-acetyl-D-phenylglycine shows signals at 170.3 ppm (C=O, acid), 169.7 ppm (C=O, amide), 143.4 ppm (aromatic C), 129.5 ppm (aromatic CH), 127.7 ppm (aromatic CH), and 21.9 ppm (CH₃). researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.30 - 7.50 (m) | 127.0 - 130.0 |

| α-CH | ~4.5 (s) | ~58.0 |

| NH₂ | Broad signal | N/A |

| O-CH₃ | ~3.7 (s) | ~53.0 |

| C=O | N/A | ~173.0 |

| Aromatic C (quaternary) | N/A | ~138.0 |

Note: The table above presents predicted values based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, Time-of-Flight Mass Spectrometry)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental formula (C₉H₁₁NO₂). nih.govnih.gov

The electron spray ionization (ESI) mass spectrum of the related DL-phenylalanine methyl ester shows a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 193.1. researchgate.net For this compound, the expected molecular weight is 165.19 g/mol , and therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 166.19. pharmaffiliates.comsigmaaldrich.com The fragmentation pattern in MS/MS experiments can further confirm the structure by showing characteristic losses, such as the loss of the methoxycarbonyl group.

Infrared (FTIR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit several key absorption bands.

The presence of the amino group (N-H) would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester will show a strong absorption band typically around 1735-1750 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester will likely be observed between 1000 and 1300 cm⁻¹. An IR spectrum for the related 2-Amino-2-phenylacetic acid shows characteristic peaks that can be used for comparison. np-mrd.org

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 (medium) |

| Aromatic C-H | Stretching | > 3000 (variable) |

| Carbonyl (C=O) | Stretching | 1735 - 1750 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 (variable) |

| Ester (C-O) | Stretching | 1000 - 1300 (strong) |

Note: This table provides expected ranges for the functional groups present in the molecule.

Optical Rotation and Circular Dichroism for Enantiomeric Purity Determination

Since this compound is a racemic mixture, techniques that can distinguish between enantiomers are crucial for determining enantiomeric purity.

Optical Rotation: The pure enantiomers of 2-methoxycarbonylphenylglycine are optically active, meaning they rotate the plane of polarized light. The specific rotation, [α], is a characteristic property for each enantiomer. For the hydrochloride salt of (R)-(-)-2-Phenylglycine methyl ester, a specific rotation of -118° (c = 1 in H₂O) has been reported. sigmaaldrich.com Conversely, the (S)-(+)-2-Phenylglycine methyl ester hydrochloride exhibits a specific rotation of +120° (c = 1 in H₂O). sigmaaldrich.com The measurement of the optical rotation of a sample can be used to determine its enantiomeric excess (ee).

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating this compound from impurities and for resolving the racemic mixture into its constituent enantiomers.

Analytical High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. For purity assessment, reversed-phase HPLC is commonly employed. To separate the enantiomers, chiral HPLC is necessary.

Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation. Several types of CSPs have been successfully used for the separation of phenylglycine derivatives and other amino acid esters. These include cyclofructan-based columns like LARIHC™ CF6-P and polysaccharide-based columns such as Chiralpak®. sigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent like hexane (B92381) or methanol (B129727) with a polar modifier, is critical for achieving good resolution. sigmaaldrich.com

Interactive Data Table: Exemplary Chiral HPLC Conditions for Phenylglycine Methyl Ester Separation

| Parameter | Condition 1 | Condition 2 |

| Column | LARIHC™ CF6-P (25 cm x 4.6 mm, 5 µm) | CHIRALPAK ID (100 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Methanol:Acetonitrile (B52724):Acetic Acid:Triethylamine (70:30:0.3:0.2) | CO₂:Methanol with 0.1% NH₄OH (90:10) |

| Flow Rate | 1 mL/min | 1.5 mL/min |

| Detection | UV, 254 nm | UV, 210 nm |

| Reference | sigmaaldrich.com | waters.com |

This table illustrates typical starting conditions for the chiral separation of compounds structurally similar to this compound. Method optimization is often required to achieve baseline separation of the enantiomers.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acids and their derivatives like this compound, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.gov

A common approach for the derivatization of amino acids is silylation, which targets active hydrogens in functional groups such as amino (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups. nih.gov For this compound, the primary amino group is the target for derivatization. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose, producing stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov

Following derivatization, the resulting compound can be analyzed by GC coupled with a mass spectrometer (GC-MS). The mass spectrometer provides not only quantification but also structural information, confirming the identity of the analyte based on its fragmentation pattern. A hypothetical GC-MS method for the analysis of the TBDMS derivative of this compound is outlined below.

Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-550 m/z |

| Hypothetical Retention Time | ~12.5 minutes |

| Hypothetical Key Mass Fragments (m/z) | [M-57]+ (loss of tert-butyl), characteristic fragments of the phenylglycine backbone |

Other Quantitative Analytical Methods (e.g., Amino Acid Analysis)

Besides GC, High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. who.int For compounds that are not amenable to direct GC analysis, HPLC offers a versatile alternative. Similar to GC, derivatization is often employed in HPLC to enhance the detectability of amino acids, especially when using UV-Visible detectors, as most amino acids lack a strong chromophore. shimadzu.com

Pre-column derivatization is a widely used strategy where the analyte is reacted with a labeling agent prior to its introduction into the HPLC system. shimadzu.com A common derivatizing reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives that can also be detected by UV absorption. nih.gov This approach is well-suited for the quantification of this compound.

The resulting derivatized analyte can be separated using reversed-phase HPLC. A typical method would utilize a C18 column and a gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.

Hypothetical HPLC-UV Method for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | o-phthalaldehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid) |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 7.2 |

| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |

| Gradient Program | Lineargradient from 10% to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 338 nm |

| Hypothetical Retention Time | ~15 minutes |

Validation and Robustness Studies of Analytical Procedures for Research Applications

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. springernature.com For research applications, a well-validated method provides confidence in the accuracy and reliability of the generated data. The validation process involves evaluating several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. aaps.caglobalresearchonline.net

A summary of a hypothetical validation for the proposed HPLC-UV method for this compound is presented below. This demonstrates the type of data that would be generated to prove the method is fit for purpose.

Hypothetical Validation Summary for the HPLC-UV Method

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak is spectrally pure and no interfering peaks observed. |

| Linearity (Correlation Coefficient, R²) | R² ≥ 0.995 | 0.9995 over a range of 1-100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% at 50 µg/mL, 101.2% at 75 µg/mL, 99.8% at 100 µg/mL |

| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate Precision, %RSD) | ≤ 3.0% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.7 µg/mL |

Robustness studies are also an integral part of method validation and are designed to assess the method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com For the proposed HPLC method, a robustness study would typically involve varying parameters such as:

pH of the mobile phase A (e.g., ± 0.2 units)

Column temperature (e.g., ± 5 °C)

Flow rate (e.g., ± 0.1 mL/min)

Wavelength of detection (e.g., ± 2 nm)

Mobile phase composition (e.g., ± 2% organic component)

The results of these variations are then evaluated to determine if they have a significant impact on the analytical results, thereby defining the operational limits of the method.

Investigation of Biological Interactions and Mechanistic Insights Research Context

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of pharmacological research. However, no studies were identified that specifically investigated the inhibitory activity of DL-2-methoxycarbonylphenylglycine against key enzymes such as Cyclooxygenase (COX), Isocitrate Lyase (ICL), or Phosphoinositide 3-Kinase (PI3K).

Cyclooxygenase (COX): COX enzymes are crucial in the inflammatory pathway, and their inhibition is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govyoutube.com There is no available data to suggest whether this compound acts as a COX inhibitor.

Isocitrate Lyase (ICL): ICL is an essential enzyme in the glyoxylate (B1226380) cycle of many pathogenic microorganisms, making it a target for antimicrobial drug development. nih.govmdpi.comnih.gov No literature was found linking this compound to the inhibition of this enzyme.

Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is vital for cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. nih.govnih.gov There is no evidence to indicate that this compound interacts with or inhibits PI3K.

Receptor Binding and Functional Modulation

The interaction of chemical compounds with cellular receptors is a fundamental aspect of pharmacology. The investigation into this compound's potential to bind and modulate receptors like the Neuropilin Receptor yielded no specific results.

Neuropilin Receptor: Neuropilins are co-receptors involved in various physiological processes, including angiogenesis and axonal guidance. nih.govembopress.orgnih.gov There are no published studies detailing any binding affinity or functional modulation of neuropilin receptors by this compound.

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

SAR studies are crucial for optimizing the biological activity of a lead compound. A search for research detailing the synthesis of derivatives of this compound and the subsequent analysis of their biological activities did not yield any specific studies. nih.gov Without a known biological activity for the parent compound, systematic SAR studies are unlikely to have been performed or published.

Cellular Pathway Modulation Investigations

Chemical compounds can exert their effects by modulating various cellular pathways. The investigation sought to find evidence of this compound's influence on apoptosis induction and two-component regulatory systems.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process in development and disease. nih.govnih.gov Many therapeutic agents function by inducing apoptosis in target cells. youtube.comyoutube.com No studies were found that examined the potential of this compound to induce apoptosis.

Two-Component Regulatory Systems: These systems are prevalent in bacteria and are involved in sensing and responding to environmental changes, making them attractive targets for novel antibiotics. nih.govwikipedia.orgnih.gov There is no available research on the effects of this compound on these bacterial signaling pathways.

Interactions with Biological Macromolecules

The binding of small molecules to proteins and nucleic acids is a key determinant of their biological effects.

Proteins: Beyond specific enzyme and receptor interactions, no general protein binding studies for this compound have been published.

Nucleic Acids: The interaction of compounds with DNA or RNA can lead to significant cellular consequences. nih.govnih.govresearchgate.net However, there is no literature available that describes any interaction between this compound and nucleic acids.

Q & A

Q. What are the established synthetic routes for DL-2-methoxycarbonylphenylglycine, and what are their typical yields?

this compound is commonly synthesized via esterification of phenylglycine derivatives under acidic conditions. A precursor such as methyl 2-amino-2-phenylacetate hydrochloride (a structurally related compound) can undergo methoxycarbonyl modification using chloroformate reagents. Purification often involves recrystallization or column chromatography. Yields typically range from 50–70%, depending on reaction optimization (e.g., temperature control and catalyst selection) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR Spectroscopy : Focus on resolving splitting patterns for the methoxycarbonyl group (δ ~3.8 ppm for –OCH3) and aromatic protons (δ ~7.2–7.5 ppm).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amine N-H bends (~3300 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the ester and glycine moieties .

Q. How does this compound stability vary under different pH and temperature conditions?

Stability studies should be conducted in buffered solutions (pH 4–9) at 25°C and 4°C. The compound is prone to hydrolysis in alkaline conditions (pH >8), degrading the methoxycarbonyl group. For long-term storage, lyophilization and storage at –20°C under inert atmosphere are recommended to prevent oxidation .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve yield and enantiomeric purity?

- Catalyst Screening : Use chiral catalysts (e.g., L-proline derivatives) to enhance enantioselectivity during esterification.

- Reaction Monitoring : Employ HPLC with a chiral column to track enantiomeric excess in real time.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Q. How can researchers resolve contradictions in NMR data arising from dynamic rotational isomerism in this compound?

Dynamic NMR (DNMR) experiments at variable temperatures (e.g., –40°C to 50°C) can slow rotation around the C-N bond, splitting coalesced peaks. Deuterated DMSO or CDCl3 is recommended for enhanced resolution. Computational modeling (DFT) may also predict energy barriers for isomer interconversion .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in neurodegenerative disease models?

- In Vitro Assays : Test inhibition of amyloid-β aggregation using Thioflavin T fluorescence assays.

- Cellular Models : Use SH-SY5Y neuronal cells to assess neuroprotective effects under oxidative stress (e.g., H2O2 exposure).

- Dose-Response Studies : Include positive controls (e.g., curcumin) and statistical validation via ANOVA with post-hoc tests .

Methodological Considerations

- Data Reproducibility : Replicate synthesis and characterization steps across multiple batches to confirm consistency.

- Contradiction Analysis : Cross-validate spectral data with computational tools (e.g., ChemDraw Predict) to resolve structural ambiguities .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when referencing pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.